trans-Campestanyl 3-(4-(tert-Butyldimethylsilyl)oxy)-ferulate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Campestanyl 3-(4-(tert-Butyldimethylsilyl)oxy)-ferulate: is a complex organic compound that combines a sterol derivative (campestanyl) with a ferulate ester, modified with a tert-butyldimethylsilyl (TBDMS) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Campestanyl 3-(4-(tert-Butyldimethylsilyl)oxy)-ferulate typically involves multiple steps:
Starting Materials: The synthesis begins with campestanol, a sterol derivative, and ferulic acid.
Esterification: Ferulic acid is esterified with campestanol to form campestanyl ferulate.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ferulate moiety.
Reduction: Reduction reactions can target the ester linkage or the sterol backbone.
Substitution: The TBDMS protecting group can be selectively removed under mild acidic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acetyl chloride in dry methanol is effective for deprotecting TBDMS groups.
Major Products:
Oxidation: Oxidized derivatives of the ferulate moiety.
Reduction: Reduced forms of the ester or sterol components.
Substitution: Deprotected ferulate esters.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Protecting Group Chemistry: The TBDMS group is a common protecting group for alcohols, allowing selective reactions at other sites.
Biology and Medicine:
Drug Development:
Biological Studies: Used in studies of sterol metabolism and function.
Industry:
Materials Science: Potential use in the development of novel materials with specific properties.
Agriculture: Possible applications in the formulation of bioactive compounds for crop protection.
Mechanism of Action
The mechanism of action of trans-Campestanyl 3-(4-(tert-Butyldimethylsilyl)oxy)-ferulate depends on its specific application:
In Organic Synthesis: The TBDMS group protects the hydroxyl group, allowing selective reactions at other functional groups.
In Biological Systems: The sterol component may interact with cellular membranes, influencing membrane fluidity and function.
Comparison with Similar Compounds
trans-Campestanyl ferulate: Lacks the TBDMS protecting group.
trans-Campestanyl 3-(4-hydroxy)-ferulate: Similar structure but without the TBDMS group.
Uniqueness:
Protection: The TBDMS group provides stability and selectivity in reactions.
Versatility: Combines the properties of sterols and ferulates, making it useful in diverse applications.
Properties
Molecular Formula |
C44H72O4Si |
---|---|
Molecular Weight |
693.1 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C44H72O4Si/c1-29(2)30(3)13-14-31(4)36-19-20-37-35-18-17-33-28-34(23-25-43(33,8)38(35)24-26-44(36,37)9)47-41(45)22-16-32-15-21-39(40(27-32)46-10)48-49(11,12)42(5,6)7/h15-16,21-22,27,29-31,33-38H,13-14,17-20,23-26,28H2,1-12H3/b22-16+/t30-,31-,33+,34+,35+,36-,37+,38+,43+,44-/m1/s1 |
InChI Key |
GQNBLZGZVDHGGR-ANRALWKHSA-N |
Isomeric SMILES |
C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O[Si](C)(C)C(C)(C)C)OC)C)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O[Si](C)(C)C(C)(C)C)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.